1,3-Benzodioxolane-5-carboxylicacid4'-benzyloxy-3'-methoxybenzylidenehydrazide
    1,3-Benzodioxolane-5-carboxylicacid4'-benzyloxy-3'-methoxybenzylidenehydrazide
        Formyl peptide receptor (FPR) agonist that potently activates neutrophils in vitro (EC50 values are 42 and 630 nM for neutrophil chemotaxis and Ca2+ mobilization respectively).
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
            
    
    
        VCID:
        
        VC0004579    
        
        InChI:
        
        InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13-    
    
        
        SMILES:
        
        COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4    
    
        
        Molecular Formula:
        
        C23H20N2O5    
    
        
        Molecular Weight:
        
        404.4 g/mol    
    
1,3-Benzodioxolane-5-carboxylicacid4'-benzyloxy-3'-methoxybenzylidenehydrazide
CAS No.:
Cat. No.: VC0004579
Molecular Formula: C23H20N2O5
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | Formyl peptide receptor (FPR) agonist that potently activates neutrophils in vitro (EC50 values are 42 and 630 nM for neutrophil chemotaxis and Ca2+ mobilization respectively). | 
|---|---|
| Molecular Formula | C23H20N2O5 | 
| Molecular Weight | 404.4 g/mol | 
| IUPAC Name | N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide | 
| Standard InChI | InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13- | 
| Standard InChI Key | ULOKADSYVZOTTL-CFRMEGHHSA-N | 
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | 
| SMILES | COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | 
| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | 
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